molecular formula C21H16N2O2S3 B2931149 N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide CAS No. 333443-32-6

N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2931149
CAS No.: 333443-32-6
M. Wt: 424.55
InChI Key: RQWGEUKYRLAQPC-AQTBWJFISA-N
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Description

N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a sulfanylidene group at position 2, a (thiophen-2-yl)methylidene group at position 5 (with Z-configuration), and a propanamide linker terminating in a naphthalen-2-yl moiety. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, attributed to the thiazolidinone scaffold and its conjugated substituents .

The synthesis of such compounds typically involves condensation reactions between thiazolidinone precursors and substituted amines or carboxylic acid derivatives. For example, similar analogs (e.g., N-phenylpropanamide derivatives) are synthesized via HATU-mediated coupling of thiazolidinone intermediates with aromatic amines in DMF, followed by purification . The Z-configuration at the exocyclic double bond (C5) is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-naphthalen-2-yl-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S3/c24-19(22-16-8-7-14-4-1-2-5-15(14)12-16)9-10-23-20(25)18(28-21(23)26)13-17-6-3-11-27-17/h1-8,11-13H,9-10H2,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWGEUKYRLAQPC-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-amine with a thiazolidinone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

N-Aryl Group Influence :

  • The naphthalen-2-yl group in the target compound contributes to higher lipophilicity (XLogP3 = 3.5) compared to smaller aryl groups (e.g., pyridin-2-yl, XLogP3 = 2.9) . This enhances membrane permeability but may reduce aqueous solubility.
  • Electron-withdrawing substituents (e.g., chlorine in ) increase molecular polarity, while methoxy groups (e.g., ) improve solubility via hydrogen bonding.

Bulky substituents (e.g., 4-methylbenzylidene in ) may sterically hinder target binding but improve metabolic stability.

Hydrogen Bonding Capacity: Compounds with hydroxyl groups (e.g., ) or additional heteroatoms (e.g., thiazole in ) show increased hydrogen bond acceptor/donor counts, improving target affinity.

Biological Activity

N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide (CAS Number: 333443-32-6) is a thiazolidine derivative that exhibits a range of biological activities. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is C21H16N2O2S3C_{21}H_{16}N_{2}O_{2}S_{3}, and it features a complex structure that includes naphthalene and thiophene moieties, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene...] exhibit significant antimicrobial properties. For instance, thiazolidine derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. A study demonstrated that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidine derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival . In vitro assays revealed that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Enzyme Inhibition

N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene...] has also been investigated for its ability to inhibit specific enzymes. For example, it has been reported to act as an aldose reductase inhibitor, which is crucial in the management of diabetic complications by preventing sorbitol accumulation in tissues . This enzymatic inhibition may contribute to its therapeutic effects in diabetes-related conditions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolidine derivatives, including the target compound, showed promising results against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 8 µg/mL for some derivatives .
  • Anticancer Activity : In a recent study assessing the cytotoxic effects of N-(naphthalen-2-yl)-3-[(5Z)-4-oxo... on human breast cancer cells (MCF7), it was found that the compound reduced cell viability by 60% at a concentration of 25 µM after 48 hours of exposure. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC = 8 µg/mL
Anticancer60% viability reduction at 25 µM
Enzyme InhibitionAldose reductase inhibition

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